1,6-Dimethyl-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can lead to the formation of the indazole ring. The reaction typically requires heating and the presence of a catalyst such as copper acetate to facilitate the cyclization process .
Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,6-Dimethyl-1H-indazol-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with a similar structure but without the methyl groups.
2H-Indazole: Another isomer with different tautomeric forms.
Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
1,6-Dimethyl-1H-indazol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 can affect its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,6-dimethylindazol-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-7(9(12)4-6)5-10-11(8)2/h3-5,12H,1-2H3 |
InChI Key |
DGROFDPLMZOYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.